molecular formula C6H6Cl2N2 B1330317 2,4-Dichloro-6-ethylpyrimidine CAS No. 6554-65-0

2,4-Dichloro-6-ethylpyrimidine

Cat. No.: B1330317
CAS No.: 6554-65-0
M. Wt: 177.03 g/mol
InChI Key: ZEGCKSCTOWFFRE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethylpyrimidine is an organic compound with the chemical formula C6H6Cl2N2. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethylpyrimidine typically involves the chlorination of 6-ethylpyrimidine. One common method includes the reaction of 6-ethylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

    Nucleophilic Substitution: The major products are typically substituted pyrimidines where the chlorine atoms are replaced by the nucleophiles.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-6-ethylpyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethylpyrimidine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2,4-Dichloro-6-ethylpyrimidine can be compared with other similar compounds such as:

    2,4-Dichloropyrimidine: Similar in structure but lacks the ethyl group at position 6.

    2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of an ethyl group at position 6.

    2,4-Dichloro-6-phenylpyrimidine: Contains a phenyl group at position 6 instead of an ethyl group.

Uniqueness: The presence of the ethyl group at position 6 in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

IUPAC Name

2,4-dichloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCKSCTOWFFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289014
Record name 2,4-dichloro-6-ethylpyrimidine
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6554-65-0
Record name 2,4-Dichloro-6-ethylpyrimidine
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Record name 2,4-dichloro-6-ethylpyrimidine
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Record name 2,4-dichloro-6-ethylpyrimidine
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Synthesis routes and methods I

Procedure details

A mixture of phosphorous oxychloride(43 ml), N,N-dimethyl aniline(6.6 ml) and 2,4-dihydroxy-6-ethyl pyrimidine(11.12 g, 79.3 mmol) prepared in the above Step 2 was heated to reflux for 6 hours. The reaction mixture was cooled to a room temperature and diluted with dichloromethane. The diluted solution was added slowly to ice water, while maintaining the temperature of the reaction system below 10° C. and the mixture was extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 13.10 g of the titled compound as an oily form. (Yield: 93.3%)
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.3%

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloro-6-methylpyrimidine (4.0 g) in 90 mL THF was cooled to −78 C and treated dropwise with LDA (2 M, 14.7 mL). After 35 min, iodomethane (1.55 mL) was added and the reaction was stirred for 3 more hours at −78 C. The reaction was allowed to slowly warm to room temperature, then quenched with 0.5 mL of water. The mixture was dissolved in water and extracted with ethyl acetate. Chromatography (30% ethyl acetate in hexanes) provided 1.64 g of 2,4-Dichloro-6-ethylpyrimidine.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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